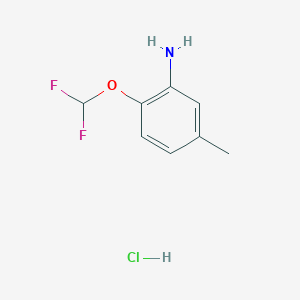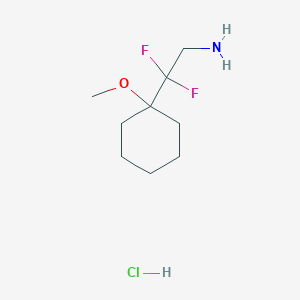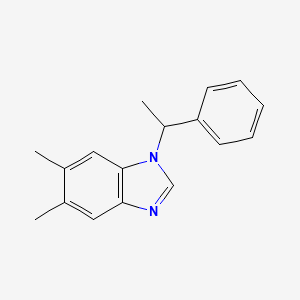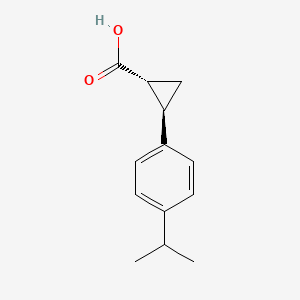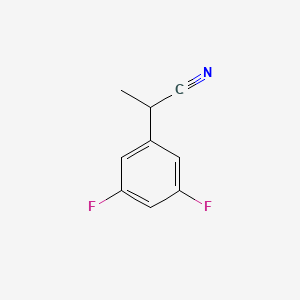![molecular formula C17H12ClF3N2O B2410406 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-57-5](/img/structure/B2410406.png)
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolone derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of chlorophenyl, trifluoromethylphenyl, and a methyl group attached to the pyrazolone ring suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring substituted with phenyl rings at the 4th and 2nd positions. The 4-phenyl ring is further substituted with a chlorine atom, and the 2-phenyl ring is substituted with a trifluoromethyl group .Chemical Reactions Analysis
As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing trifluoromethyl and chloro groups on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms like fluorine and chlorine could result in the compound having a polar nature .科学的研究の応用
Synthesis and Structural Characterization
- This compound has been synthesized and characterized, indicating its potential for further structural and chemical studies. The synthesis process involves crystallization from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. These studies contribute to the understanding of its molecular structure and properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations
- The compound has been a subject of molecular docking and quantum chemical calculations to determine its molecular structure and spectroscopic data. These studies are essential for understanding its potential biological applications and effects, providing a basis for further research in pharmacology and biochemistry (Viji et al., 2020).
Antimicrobial Studies
- Research has been conducted on similar pyrazole derivatives for their antimicrobial properties. This suggests the potential of 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one in contributing to the development of new antimicrobial agents (Prabhudeva et al., 2017).
Molecular Structure and Isomorphous Studies
- The compound's structure has been explored in isomorphous studies, which are crucial for understanding its chemical behavior and potential applications in material science and pharmaceutical development (Rajni Swamy et al., 2013).
Synthesis of Derivatives and Biological Activity
- Research on synthesizing derivatives of similar compounds and their biological activities offers insights into the potential uses of this compound in developing new therapeutics. Such studies are vital for discovering new drugs and understanding their mechanisms of action (Liu, Xu, & Xiong, 2017).
Antitumor Evaluation and Molecular Docking Study
- The compound and its derivatives have been evaluated for antitumor activity, with molecular docking studies providing insights into their potential as cancer therapeutics. This research contributes to the ongoing search for effective cancer treatments (Al-Suwaidan et al., 2015).
Crystal and Molecular Structures Analysis
- The crystal and molecular structures of related pyrazolines have been extensively studied, revealing important information about the molecular geometry and intermolecular interactions. These findings are crucial for applications in crystallography and pharmaceutical formulation (Chopra et al., 2007).
作用機序
Target of Action
It’s known that many compounds with similar structures targetVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of solid tumors.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-10-15(11-5-7-13(18)8-6-11)16(24)23(22-10)14-4-2-3-12(9-14)17(19,20)21/h2-9,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKUSRZJFEIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

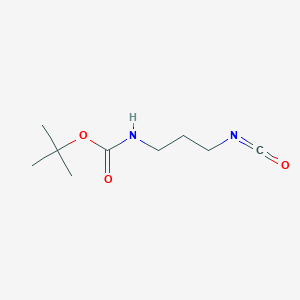
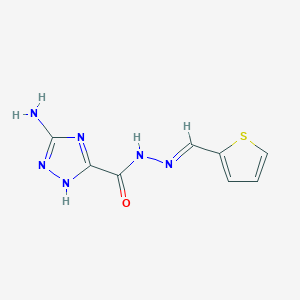


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)
